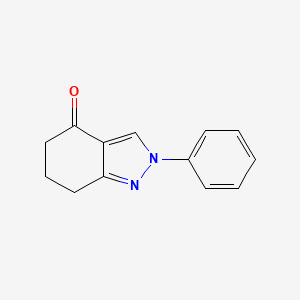

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-8-4-7-12-11(13)9-15(14-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXFYCXXERDSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN(C=C2C(=O)C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine . This reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol . The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and strong nucleophiles such as sodium methoxide.

Major Products

Scientific Research Applications

2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one with its analogs:

Key Observations:

- Lipophilicity : The phenyl group in the target compound increases logP compared to the methyl analog, favoring interaction with hydrophobic protein pockets.

- Solubility : Polar groups (e.g., hydroxyl and acetyl in ) improve aqueous solubility but may reduce cell permeability.

- Synthetic Complexity : Multi-substituted analogs (e.g., ) require protective group strategies, whereas the methyl derivative is synthetically straightforward.

Biological Activity

2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one (CAS Number: 113502-44-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, relevant research findings, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 212.25 g/mol. Its structure includes an indazole moiety which is significant for its biological interactions.

Target and Mode of Action

Research indicates that indazole derivatives, including this compound, exhibit various biological properties such as:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner.

- Antitumor Effects : It has demonstrated the ability to inhibit cell growth in several neoplastic cell lines at concentrations lower than 1 μM. This effect is associated with a blockade in the G0–G1 phase of the cell cycle.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits PGE2, TNF-α, and MMP-13 production. |

| Antitumor | Suppresses growth of various cancer cell lines. |

| Antimicrobial | Exhibits activity against certain bacterial strains (specific data not detailed in current sources). |

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro studies have shown that this compound significantly reduces the levels of inflammatory cytokines in cultured macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

- Antitumor Activity : A study revealed that treatment with this compound led to reduced viability in human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Preliminary screening indicated that the compound possesses antimicrobial activity against specific pathogens; however, further studies are necessary to elucidate its efficacy and mechanism .

Synthetic Routes

The synthesis of this compound typically involves the condensation of a triketone with phenylhydrazine under optimized reaction conditions to ensure high yield and purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Multi-step organic synthesis typically involves cyclocondensation reactions. For example, analogous imidazolone derivatives are synthesized via cyclization of hydrazines with ketones or aldehydes under acidic or catalytic conditions . Optimization of solvent systems (e.g., ethanol, DMF) and temperature (80–120°C) is critical to minimize side products like dimerization intermediates . Purity is assessed via HPLC or GC-MS, with yields reported between 40–70% depending on substituent effects .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and tautomeric forms?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to resolve aromatic protons and distinguish between keto-enol tautomers (e.g., δ 10–12 ppm for enolic OH) .

- X-ray crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding networks .

- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm) and NH groups (~3200 cm) .

Q. What computational methods are suitable for predicting the physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and tautomeric stability. Quantitative Structure-Property Relationship (QSPR) models, trained on datasets of similar heterocycles, estimate logP and solubility . COMSOL Multiphysics can simulate diffusion coefficients in solvent systems .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound derivatives?

- Methodological Answer : A 2 factorial design evaluates factors like catalyst loading, temperature, and solvent polarity. Response variables (yield, purity) are analyzed via ANOVA to identify interactions. For example, a study on imidazolones found that solvent polarity (DMF > ethanol) significantly impacts reaction rate but not regioselectivity . Process control algorithms (e.g., PID controllers) can automate parameter adjustments .

Q. What mechanistic insights explain contradictory biological activity data for this compound in kinase inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Use kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Molecular docking (AutoDock Vina) identifies binding poses in kinase active sites, while MD simulations (>100 ns) assess stability . Cross-validate with CRISPR-edited cell lines to confirm target specificity .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration (NF) membranes with MWCO 200–300 Da selectively retain larger byproducts. Process parameters (transmembrane pressure, flow rate) are optimized via response surface methodology (RSM). For example, NF270 membranes achieve >90% purity for imidazolones in ethanol-water systems .

Q. What strategies resolve discrepancies in reported pharmacokinetic profiles (e.g., bioavailability) across preclinical models?

- Methodological Answer : Conduct species-specific metabolic stability assays (e.g., liver microsomes) to identify cytochrome P450 isoforms responsible for oxidation. Formulation studies using lipid nanoparticles or cyclodextrin complexes enhance solubility. Cross-species allometric scaling, validated via compartmental modeling (NONMEM), improves bioavailability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.